N-(2-Hydroxypropyl)oleamide
CAS No.: 111-05-7
Cat. No.: VC21013692
Molecular Formula: C21H41NO2
Molecular Weight: 339.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111-05-7 |
---|---|
Molecular Formula | C21H41NO2 |
Molecular Weight | 339.6 g/mol |
IUPAC Name | (Z)-N-(2-hydroxypropyl)octadec-9-enamide |
Standard InChI | InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10- |
Standard InChI Key | UDZAXLGLNUMCRX-KHPPLWFESA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O |
Introduction
Chemical Identity and Nomenclature
N-(2-Hydroxypropyl)oleamide is an organic compound derived from oleic acid through amidation with isopropanolamine. It is categorized as an acyclic amide and specifically classified as a fatty acid amide with a hydroxyl functional group. The compound is identified by several key identifiers that facilitate its recognition in scientific and regulatory contexts.
Chemical Identifiers
The compound is primarily identified by its CAS Registry Number 111-05-7, which serves as its unique identifier in chemical databases worldwide . Its IUPAC name is (Z)-N-(2-hydroxypropyl)octadec-9-enamide, which precisely describes its chemical structure. The compound is also registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 203-828-2 . These identifiers are essential for regulatory compliance and scientific communication.
Synonyms and Alternative Names
N-(2-Hydroxypropyl)oleamide is known by several synonyms in scientific literature and commercial contexts:
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Oleic monoisopropanolamide
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Oleic acid monoisopropanolamide
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Monoisopropanolamine oleic acid amide
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Oleamide MIPA
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9-Octadecenamide,N-(2-hydroxypropyl)
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9-Octadecenamide,N-(2-hydroxypropyl)-,(Z)
The variety of names reflects its wide use across different industries and research fields, where different naming conventions may be preferred.
Physical and Chemical Properties
N-(2-Hydroxypropyl)oleamide possesses distinctive physical and chemical properties that determine its behavior in various applications and synthesis processes. A comprehensive understanding of these properties is essential for predicting its interactions and effectiveness in different contexts.
Physical Characteristics
The compound exists as a liquid at standard temperature and pressure. Its physical appearance and handling characteristics make it suitable for various industrial formulations where liquids are preferred for ease of incorporation and processing. The following table summarizes the key physical properties of N-(2-Hydroxypropyl)oleamide:
Property | Value | Unit |
---|---|---|
Physical State | Liquid | - |
Density | 0.911 | g/cm³ |
Boiling Point | 503.6 | °C (at 760 mmHg) |
Flash Point | 258.4 | °C |
Index of Refraction | 1.473 | - |
Melting Point | Not Available | - |
These physical parameters indicate a high-boiling, relatively stable compound with moderate density .
Molecular Structure and Properties
The molecular structure of N-(2-Hydroxypropyl)oleamide features an amide linkage between oleic acid and 2-hydroxypropylamine, creating a compound with both lipophilic and hydrophilic characteristics. The molecular formula is C₂₁H₄₁NO₂, corresponding to a molecular weight of 339.556 g/mol .
The structural features include:
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A long hydrocarbon chain derived from oleic acid
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A cis-configuration double bond at the 9,10-position
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An amide linkage (-CONH-)
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A hydroxyl group (-OH) on the propyl chain
The following table presents the molecular parameters of the compound:
Parameter | Value | Unit |
---|---|---|
Molecular Formula | C₂₁H₄₁NO₂ | - |
Molecular Weight | 339.556 | g/mol |
Exact Mass | 339.314 | g/mol |
Polar Surface Area (PSA) | 52.82 | Ų |
LogP | 6.36120 | - |
The moderately high LogP value indicates significant lipophilicity, while the presence of the hydroxyl group and amide bond provides hydrogen bonding capabilities that enhance its interaction with polar substances . This amphiphilic character makes it valuable in applications requiring surface activity or compatibility with both hydrophilic and lipophilic environments.
Comparison with Related Compounds
Comparing N-(2-Hydroxypropyl)oleamide with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Other Oleamide Derivatives
Several oleamide derivatives have been synthesized and studied for various applications. For instance, N-(2,3-Dihydroxypropyl)oleamide contains an additional hydroxyl group compared to N-(2-Hydroxypropyl)oleamide . This additional functionality may enhance water solubility and hydrogen bonding capabilities, potentially affecting its biological activity and physicochemical properties.
N-(2-Hydroxyethyl)-N-methyloleamide represents another structural variation, featuring a secondary amide with N-methylation and a shorter hydroxyethyl group instead of hydroxypropyl . Such structural modifications can significantly alter the compound's behavior in biological systems and physical properties.
The following table compares some key features of these related compounds:
Compound | Molecular Formula | Key Structural Features | Notable Differences from N-(2-Hydroxypropyl)oleamide |
---|---|---|---|
N-(2-Hydroxypropyl)oleamide | C₂₁H₄₁NO₂ | Primary amide, hydroxypropyl group | Reference compound |
N-(2,3-Dihydroxypropyl)oleamide | C₂₁H₄₁NO₃ | Primary amide, two hydroxyl groups | Additional hydroxyl group |
N-(2-Hydroxyethyl)-N-methyloleamide | C₂₁H₄₁NO₂ | Secondary amide (N-methylated), hydroxyethyl group | N-methylation, shorter alcohol chain |
Oleamide | C₁₈H₃₅NO | Primary amide, no hydroxyl group | Lacks hydroxyl functionality |
These structural variations lead to differences in physicochemical properties and potentially in biological activities, highlighting the importance of structure-activity relationships in this class of compounds.
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